molecular formula C8H8ClNO2S B11806338 3-Aminobenzo[b]thiophene 1,1-dioxide hydrochloride

3-Aminobenzo[b]thiophene 1,1-dioxide hydrochloride

Cat. No.: B11806338
M. Wt: 217.67 g/mol
InChI Key: JRCPJHMSZZNJSS-UHFFFAOYSA-N
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Description

3-Aminobenzo[b]thiophene 1,1-dioxide hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-aminobenzo[b]thiophene 1,1-dioxide involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the compound with yields ranging from 58% to 96% .

Industrial Production Methods

While specific industrial production methods for 3-aminobenzo[b]thiophene 1,1-dioxide hydrochloride are not well-documented, the microwave-assisted synthesis mentioned above can be scaled up for industrial applications. The use of microwave irradiation enhances reaction efficiency and reduces reaction times, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Aminobenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiophene derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

3-Aminobenzo[b]thiophene 1,1-dioxide hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-aminobenzo[b]thiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), a protein involved in cell proliferation and survival. By inhibiting STAT3, the compound can induce apoptosis and block cell cycle progression in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminobenzo[b]thiophene 1,1-dioxide hydrochloride stands out due to its versatility in undergoing various chemical reactions and its potential applications in multiple fields, including medicinal chemistry and materials science. Its ability to serve as a scaffold for developing kinase inhibitors and other therapeutic agents highlights its importance in drug discovery.

Biological Activity

3-Aminobenzo[b]thiophene 1,1-dioxide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

3-Aminobenzo[b]thiophene 1,1-dioxide belongs to the class of benzo[b]thiophene derivatives, which are known for their varied pharmacological profiles. The synthesis typically involves the oxidation of benzo[b]thiophene using agents like 3-chloroperoxybenzoic acid to yield the corresponding 1,1-dioxide derivative .

Antitumor Activity

Research indicates that derivatives of benzo[b]thiophene, including 3-aminobenzo[b]thiophene 1,1-dioxide, exhibit potent cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds induce reactive oxygen species (ROS) overproduction leading to apoptosis in tumor cells. The mechanism involves the inhibition of tumor-associated NADH oxidase (tNOX), which is crucial for ROS generation .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)
3-Aminobenzo[b]thiophene 1,1-dioxideK-562 (Leukemia)<0.1
CCRF-CEM (Leukemia)<0.1
HeLa (Cervical Cancer)<0.5
HT-29 (Colorectal)<0.5

The cytotoxicity of 3-aminobenzo[b]thiophene derivatives is attributed to their ability to disrupt tubulin polymerization. This interaction prevents cancer cell division and promotes cell death. The most promising derivatives have shown subnanomolar activity against cancer cells by binding to the colchicine site on tubulin .

Inhibition of Tubulin Polymerization

A study highlighted that certain derivatives, including those based on the 3-amino structure, effectively inhibit tubulin polymerization. This property is essential for their antitumor activity as it directly affects the mitotic spindle formation during cell division .

Study on Antimitotic Properties

In a comprehensive evaluation of aminobenzo[b]thiophene derivatives, researchers synthesized various compounds and assessed their antiproliferative effects. The study found that the 2-amino-6-methyl derivative exhibited exceptional potency in inhibiting cancer cell growth, demonstrating a clear structure-activity relationship .

STAT3 Inhibition

Recent investigations into the biological effects of related compounds have shown that certain benzo[b]thiophene derivatives can inhibit the STAT3 signaling pathway, which is often dysregulated in cancers. This inhibition may provide an additional mechanism through which these compounds exert their antitumor effects .

Properties

Molecular Formula

C8H8ClNO2S

Molecular Weight

217.67 g/mol

IUPAC Name

1,1-dioxo-1-benzothiophen-3-amine;hydrochloride

InChI

InChI=1S/C8H7NO2S.ClH/c9-7-5-12(10,11)8-4-2-1-3-6(7)8;/h1-5H,9H2;1H

InChI Key

JRCPJHMSZZNJSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2(=O)=O)N.Cl

Origin of Product

United States

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